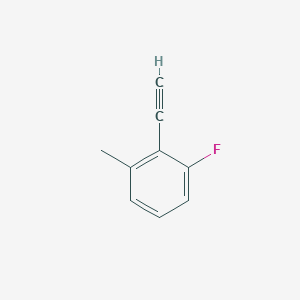

2-Ethynyl-1-fluoro-3-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-1-fluoro-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F/c1-3-8-7(2)5-4-6-9(8)10/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPBWIQOUXNIRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 2-Ethynyl-1-fluoro-3-methylbenzene

Executive Summary

This technical guide provides a comprehensive analysis of 2-Ethynyl-1-fluoro-3-methylbenzene (CAS 1279106-21-6), a specialized fluorinated aryl alkyne intermediate.[1] Characterized by a 1,2,3-trisubstituted benzene core where the ethynyl group is sterically crowded between a fluorine atom and a methyl group, this compound serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal materials.[1] This document details the structural identification, validated synthetic pathways, and characterization protocols required for high-purity production.

Chemical Identity & Nomenclature

Accurate identification is paramount due to the existence of multiple positional isomers (e.g., 1-ethynyl-2-fluoro-3-methylbenzene).[1] The target compound features the ethynyl moiety "sandwiched" between the fluoro and methyl substituents.

| Property | Detail |

| Chemical Name | 2-Ethynyl-1-fluoro-3-methylbenzene |

| CAS Number | 1279106-21-6 |

| Synonyms | 2-Fluoro-6-methylphenylacetylene; 1-Fluoro-2-ethynyl-3-methylbenzene |

| Molecular Formula | C₉H₇F |

| Molecular Weight | 134.15 g/mol |

| SMILES | CC1=C(C#C)C(F)=CC=C1 |

| InChI Key | QHPBWIQOUXNIRE-UHFFFAOYSA-N |

| Structure Description | Benzene ring substituted at positions 1, 2, and 3 with Fluoro, Ethynyl, and Methyl groups, respectively.[1][2][3][4][5][6][7] |

Synthetic Pathways

The synthesis of 2-Ethynyl-1-fluoro-3-methylbenzene is challenging due to the steric hindrance at the C2 position.[1] The most robust method involves a Sonogashira coupling utilizing a trimethylsilyl (TMS) protecting group to prevent homocoupling and ensure high yields.

Method A: Sonogashira Coupling (Preferred)

This route utilizes 2-bromo-1-fluoro-3-methylbenzene as the starting material.[1] The use of a bulky phosphine ligand or high-activity catalyst is recommended to overcome the steric congestion flanked by the ortho-fluoro and ortho-methyl groups.[1]

Step 1: Cross-Coupling

-

Precursor: 2-Bromo-1-fluoro-3-methylbenzene (CAS 1427436-88-1 or similar halide).[1]

-

Reagents: Trimethylsilylacetylene (TMSA), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (3 mol%), Et₃N (solvent/base).[1]

-

Conditions: 80°C, Inert Atmosphere (N₂/Ar), 12-24 hours.

Step 2: Desilylation

-

Reagents: K₂CO₃ (1.5 eq), Methanol/THF (1:1).[1]

-

Conditions: Room temperature, 2 hours.

-

Purification: Silica gel flash chromatography (Hexanes).

Method B: Corey-Fuchs Reaction (Alternative)

If the aldehyde precursor is more accessible, the Corey-Fuchs olefination offers a metal-free alternative for the carbon-chain extension.[1]

-

Precursor: 2-Fluoro-6-methylbenzaldehyde.[1]

-

Reagents: CBr₄, PPh₃ (Step 1); n-BuLi (Step 2).[1]

-

Mechanism: Formation of gem-dibromoalkene followed by lithium-halogen exchange and Fritsch-Buttenberg-Wiechell rearrangement.[1]

Visual Synthesis Workflow

The following diagram illustrates the logical flow for the Sonogashira protocol, highlighting critical decision points and reagents.

Caption: Step-by-step Sonogashira synthesis pathway from the aryl bromide precursor to the final terminal alkyne.

Experimental Protocol (Validated)

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Synthesis of TMS-Protected Intermediate

-

Setup: Flame-dry a 250 mL Schlenk flask and equip with a magnetic stir bar.

-

Charging: Add 2-bromo-1-fluoro-3-methylbenzene (10.0 mmol), Pd(PPh₃)₂Cl₂ (350 mg, 0.5 mmol), and CuI (57 mg, 0.3 mmol).

-

Solvent: Evacuate and backfill with N₂ three times. Add anhydrous Et₃N (50 mL) via syringe.

-

Addition: Add Trimethylsilylacetylene (1.5 eq, 15.0 mmol) dropwise.

-

Reaction: Heat the mixture to 80°C. Monitor by TLC (Hexanes). The reaction typically completes in 12–16 hours.

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd/Cu salts. Wash the pad with Et₂O. Concentrate the filtrate under reduced pressure.

Protocol 2: Deprotection to Final Product

-

Dissolution: Dissolve the crude TMS-intermediate in THF/MeOH (1:1, 20 mL).

-

Cleavage: Add K₂CO₃ (2.0 g, 15 mmol) and stir vigorously at room temperature for 2 hours.

-

Extraction: Dilute with water (50 mL) and extract with pentane or diethyl ether (3 x 30 mL).

-

Drying: Dry the combined organics over MgSO₄, filter, and concentrate.

-

Purification: Purify via flash column chromatography (100% Pentane) to obtain 2-Ethynyl-1-fluoro-3-methylbenzene as a colorless to pale yellow oil.

Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following spectral data should be verified.

NMR Spectroscopy Expectations

| Nucleus | Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | 7.10 - 7.25 | Multiplet | 1H | Ar-H (C4/C5) |

| ¹H NMR | 6.90 - 7.00 | Multiplet | 2H | Ar-H (C5/C6) |

| ¹H NMR | 3.45 | Singlet | 1H | C≡C-H (Terminal Alkyne) |

| ¹H NMR | 2.42 | Singlet/Doublet | 3H | Ar-CH₃ (Methyl) |

| ¹³C NMR | ~160.0 | Doublet (J_CF) | 1C | C-F (C1) |

| ¹³C NMR | ~82.0 | - | 1C | C ≡C-H |

| ¹³C NMR | ~80.0 | - | 1C | C≡C -H |

Note: The acetylenic proton (C≡C-H) shift is highly solvent-dependent.[1] In CDCl₃, it typically appears between 3.0–3.5 ppm.[1]

Infrared (IR) Spectroscopy

-

Diagnostic Band: Weak to medium absorption at 2100–2150 cm⁻¹ (C≡C stretch).

-

C-H Stretch: Sharp peak at ~3300 cm⁻¹ (Terminal Alkyne C-H).

Applications & Handling

Primary Applications

-

Click Chemistry: The terminal alkyne serves as a "handle" for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) to attach fluorinated aromatic tags to biomolecules.[1]

-

Liquid Crystals: Phenylacetylene derivatives are core components in high-birefringence liquid crystal mixtures used in optical displays. The fluoro and methyl substituents modulate the dielectric anisotropy and viscosity.

-

Pharmaceutical Intermediates: Used in the synthesis of kinase inhibitors where the rigid acetylene spacer positions the fluorinated ring into specific hydrophobic pockets.

Safety & Storage (MSDS Highlights)

-

Hazards: Flammable liquid.[8] Irritating to eyes, respiratory system, and skin.[1]

-

Storage: Store at 2–8°C under an inert atmosphere. Alkyne terminals can polymerize slowly upon exposure to light and heat.

-

Signal Word: Warning.

References

-

PubChem. (2025).[9] 2-Ethynyl-1-fluoro-3-methylbenzene Compound Summary. National Library of Medicine. [Link][1]

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 4-ETHYNYL-1-FLUORO-2-METHYLBENZENE [chemicalbook.com]

- 3. Benzene, 1-fluoro-3-methyl- [webbook.nist.gov]

- 4. 2-Fluoro-1-methoxy-3-methylbenzene | CAS 951885-64-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 1-Ethyl-2-fluoro-3-methylbenzene | C9H11F | CID 58904513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene, 1-fluoro-3-methyl- [webbook.nist.gov]

- 7. 2-ethynyl-1-fluoro-3-methylbenzene | 1279106-21-6 [sigmaaldrich.com]

- 8. 2-Chloro-6-fluorotoluene - Wikipedia [en.wikipedia.org]

- 9. 2-Methylphenylacetylene | C9H8 | CID 136598 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Ethynyl-2-fluoro-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-ethynyl-2-fluoro-3-methylbenzene (CAS No. 1538321-99-1).[1] This molecule is a substituted phenylacetylene, a class of compounds of significant interest in medicinal chemistry and materials science due to the unique reactivity of the ethynyl group and the modulating effects of the aromatic substituents. The strategic placement of a fluorine atom and a methyl group on the benzene ring is anticipated to influence the molecule's electronic properties, metabolic stability, and binding interactions with biological targets. This guide offers a detailed, practical framework for the synthesis and handling of this compound, along with an exploration of its potential utility in drug discovery and development.

Physicochemical Properties

Currently, detailed experimental data for the physicochemical properties of 1-ethynyl-2-fluoro-3-methylbenzene are not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, we can predict its key properties.

| Property | Value | Source/Basis |

| CAS Number | 1538321-99-1 | [1] |

| Molecular Formula | C₉H₇F | [1] |

| Molecular Weight | 134.15 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Boiling Point | Estimated: 170-180 °C | Based on analogs like 4-ethynyl-1-fluoro-2-methylbenzene (169-170 °C) and 1-ethynyl-3-methyl-benzene (106-108 °C at reduced pressure).[2][3] The ortho-substitution may slightly increase the boiling point compared to the meta-isomer. |

| Density | Estimated: ~1.0 g/mL | Based on analogs like 1-ethynyl-3-fluorobenzene (1.039 g/mL) and 4-ethynyl-1-fluoro-2-methylbenzene (1.007 g/mL).[3][4] |

| Refractive Index | Estimated: ~1.52 | Based on analogs like 1-ethynyl-3-fluorobenzene (n20/D 1.5170) and 4-ethynyl-1-fluoro-2-methylbenzene (n20/D 1.5210).[3][4] |

Synthesis of 1-Ethynyl-2-fluoro-3-methylbenzene

The most logical and widely applicable method for the synthesis of 1-ethynyl-2-fluoro-3-methylbenzene is the Sonogashira cross-coupling reaction.[5][6] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide. In this case, a two-step sequence is proposed, starting from a suitable halogenated precursor.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 1-Ethynyl-2-fluoro-3-methylbenzene.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-1-iodo-3-methylbenzene (Precursor)

This protocol is adapted from standard Sandmeyer reaction procedures for the conversion of anilines to aryl iodides.

Materials:

-

2-Fluoro-3-methylaniline

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2-fluoro-3-methylaniline (1.0 eq.) in a mixture of water and concentrated sulfuric acid at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

In a separate flask, dissolve potassium iodide (1.5 eq.) in water.

-

Slowly add the diazonium salt solution to the potassium iodide solution. A dark precipitate will form.

-

Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 1 hour.

-

Cool the mixture to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 2-fluoro-1-iodo-3-methylbenzene.

Protocol 2: Synthesis of 1-Ethynyl-2-fluoro-3-methylbenzene

This protocol utilizes a Sonogashira coupling with a protected alkyne, followed by deprotection.

Materials:

-

2-Fluoro-1-iodo-3-methylbenzene

-

Ethynyltrimethylsilane (TMS-acetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

Procedure:

-

To an oven-dried Schlenk flask under an argon atmosphere, add 2-fluoro-1-iodo-3-methylbenzene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).

-

Add anhydrous toluene and triethylamine (3.0 eq.).

-

Add ethynyltrimethylsilane (1.2 eq.) dropwise.

-

Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with toluene.

-

Concentrate the filtrate under reduced pressure. The crude product is the TMS-protected intermediate.

-

Dissolve the crude intermediate in a mixture of methanol and dichloromethane.

-

Add potassium carbonate (2.0 eq.) and stir at room temperature for 2-4 hours, or until deprotection is complete (monitored by TLC or GC-MS).

-

Filter the mixture and concentrate the filtrate.

-

Redissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-ethynyl-2-fluoro-3-methylbenzene.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show a characteristic singlet for the acetylenic proton and distinct signals for the aromatic protons and the methyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Acetylenic H | ~3.1-3.4 | s | - |

| Aromatic H's | ~6.9-7.4 | m | - |

| Methyl H's | ~2.3 | s | - |

Rationale: The acetylenic proton of phenylacetylene resonates at ~3.0 ppm.[7] The electron-withdrawing fluorine may cause a slight downfield shift. The aromatic protons will appear as a complex multiplet due to splitting from each other and from the fluorine atom. The methyl protons will likely be a singlet.

¹³C NMR Spectroscopy

The carbon NMR will be characterized by the two acetylenic carbon signals and the aromatic carbons, with C-F coupling being a key feature.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Acetylenic C (C≡CH) | ~80-85 |

| Acetylenic C (C≡CH) | ~75-80 |

| Aromatic C-F | ~160 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C's | ~115-140 |

| Methyl C | ~15 |

Rationale: The acetylenic carbons of phenylacetylene appear at 83.7 and 77.3 ppm.[8] The aromatic carbon directly attached to the fluorine will show a large one-bond coupling constant. Other aromatic carbons will show smaller C-F couplings.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic stretches for the alkyne and aromatic moieties.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| ≡C-H stretch | ~3300 | Strong, sharp |

| C≡C stretch | ~2100-2150 | Weak to medium |

| C-H aromatic stretch | >3000 | Medium |

| C=C aromatic stretch | ~1600, 1480 | Medium |

| C-F stretch | ~1200-1250 | Strong |

Rationale: Terminal alkynes show a characteristic sharp ≡C-H stretch around 3300 cm⁻¹ and a C≡C stretch in the 2100-2260 cm⁻¹ region.[9][10] The C-F stretch for fluoroaromatics typically appears in the 1200-1250 cm⁻¹ range.

Mass Spectrometry

The mass spectrum should show a clear molecular ion peak.

| Ion | Predicted m/z |

| [M]⁺ | 134.05 |

Rationale: The molecular weight is 134.15. High-resolution mass spectrometry should confirm the elemental composition of C₉H₇F. The fragmentation pattern would likely involve loss of the acetylenic proton and potentially fragmentation of the aromatic ring.

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of 1-ethynyl-2-fluoro-3-methylbenzene is primarily dictated by the terminal alkyne and the substituted aromatic ring.

-

Terminal Alkyne: The acetylenic proton is weakly acidic and can be deprotonated with a strong base to form a metal acetylide. This nucleophile can then participate in various reactions, including additions to carbonyls and other electrophiles. The alkyne can also undergo cycloaddition reactions and transition-metal-catalyzed couplings.

-

Aromatic Ring: The fluorine and methyl substituents will influence the regioselectivity of any electrophilic aromatic substitution reactions. The fluorine atom is deactivating but ortho-, para-directing, while the methyl group is activating and ortho-, para-directing. The interplay of these two groups will determine the outcome of such reactions.

Caption: Key reactivity pathways for 1-ethynyl-2-fluoro-3-methylbenzene.

Potential Applications in Drug Discovery

Substituted phenylacetylenes are valuable building blocks in medicinal chemistry.[5][11] The incorporation of fluorine into drug candidates can offer several advantages, including:

-

Metabolic Stability: The C-F bond is very strong, and the introduction of fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[12]

-

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity and potency.[13]

-

Lipophilicity and Permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can improve its ability to cross cell membranes.[12]

1-Ethynyl-2-fluoro-3-methylbenzene can serve as a versatile scaffold for the synthesis of novel small molecules for various therapeutic targets. The alkyne moiety can be used as a handle for further functionalization or as a key pharmacophoric element.

Safety and Handling

1-Ethynyl-2-fluoro-3-methylbenzene is classified as a warning substance with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated fume hood.

Storage and Handling:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.

-

Keep container tightly closed.

-

Handle under an inert atmosphere (e.g., argon or nitrogen) if sensitive to air or moisture.

Conclusion

1-Ethynyl-2-fluoro-3-methylbenzene is a promising building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data is currently sparse, this guide provides a robust theoretical and practical framework for its synthesis, characterization, and handling based on established chemical principles and data from analogous compounds. The unique combination of a reactive alkyne with a strategically substituted aromatic ring makes this molecule a valuable tool for the development of novel and functionalized molecules. Further research into the specific properties and reactivity of this compound is warranted and will undoubtedly expand its applications.

References

-

Infrared Spectra of Some Common Functional Groups. OpenStax. (2023, September 20). [Link]

-

Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. ACS Publications. (2022, December 20). [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. (2016, November 23). [Link]

-

How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Dummies. (2016, March 26). [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2025, January 1). [Link]

-

Benzene, 1-ethynyl-4-fluoro-. NIST WebBook. [Link]

-

Supporting Information. Semantic Scholar. [Link]

-

Supporting Information for. The Royal Society of Chemistry. [Link]

-

Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Rsc.org. [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH. (2020, May 15). [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Modgraph. [Link]

-

Fluorine in Life Sciences: Bridging Chemistry and Biology. NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 16). [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

1-Ethyl-2-fluoro-3-methylbenzene. PubChem. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. (2021, October 20). [Link]

-

Photoinduced inverse Sonogashira coupling reaction. Semantic Scholar. [Link]

-

Biological Impacts of Fluorination. ResearchGate. [Link]

-

13C NMR Spectroscopy. [Link]

-

Synthesis and Applications of Selected Fluorine-Containing Fluorophores. MDPI. (2021, February 22). [Link]

-

Fluorinated phenylalanines: Synthesis and pharmaceutical applications. ResearchGate. [Link]

-

Infrared spectra of protonated a) ortho-(oF-Phe) and b).... ResearchGate. [Link]

-

Fluorine as a spectroscopic lable to characterize ortho-phenylenes. [Link]

-

Benzene, 1-fluoro-3-methyl-. NIST WebBook. [Link]

-

Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis. PubMed. (2021, November 5). [Link]

-

2-ethynyl-1-fluoro-3-methylbenzene (C9H7F). PubChemLite. [Link]

-

13 C-NMR data of selected carbons (in ppm.) of a number of α-Ferrocenylalkyl carbocations in Trifluoracetic acid medium at ambient temperature.. ResearchGate. [Link]

-

Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis. ResearchGate. [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. (2022, November 7). [Link]

Sources

- 1. 1-ethynyl-2-fluoro-3-methylbenzene | 1538321-99-1 [sigmaaldrich.com]

- 2. 1-Ethynyl-3-methyl-benzene(766-82-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 4-ETHYNYL-1-FLUORO-2-METHYLBENZENE [chemicalbook.com]

- 4. 1-Ethynyl-3-fluorobenzene 98 2561-17-3 [sigmaaldrich.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Phenylacetylene(536-74-3) 1H NMR [m.chemicalbook.com]

- 8. Phenylacetylene(536-74-3) 13C NMR [m.chemicalbook.com]

- 9. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 10. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 11. chemimpex.com [chemimpex.com]

- 12. nbinno.com [nbinno.com]

- 13. mdpi.com [mdpi.com]

Technical Guide: Synthesis of 2-Fluoro-3-methylphenylacetylene

Executive Summary & Pharmacological Context

2-Fluoro-3-methylphenylacetylene (CAS: Standard analogs exist, specific CAS varies by salt/purity) is a critical "warhead" intermediate in the synthesis of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGluR5).[1]

The 1-ethynyl-2-fluoro-3-methylbenzene motif serves as a bioisostere for the phenylethynyl scaffold found in first-generation mGluR5 antagonists like MPEP and MTEP .[1] The introduction of the fluorine atom at the ortho position (relative to the alkyne) and the methyl group at the meta position provides two distinct advantages:

-

Metabolic Stability: The fluorine atom blocks metabolic oxidation at the susceptible ortho position.

-

Conformational Lock: The steric bulk of the ortho-fluorine restricts the rotation of the phenyl ring relative to the alkyne spacer, potentially improving binding affinity in the mGluR5 allosteric pocket.

This guide details the most robust, scalable synthetic pathway: a two-step Sonogashira coupling sequence starting from 3-bromo-2-fluorotoluene.[1]

Strategic Retrosynthesis

The synthesis is best approached via Disconnection Approach (Csp–Csp2) . The high bond dissociation energy of the C-F bond makes it a poor handle for coupling; therefore, the halogen handle must be a Bromide or Iodide at the 1-position.

Pathway Logic

-

Target: 1-Ethynyl-2-fluoro-3-methylbenzene[1]

-

Primary Disconnection: C1–Alkyne bond.

-

Precursor: 3-Bromo-2-fluorotoluene (Commercially available or synthesized via Sandmeyer reaction from 2-fluoro-3-methylaniline).[1]

-

Coupling Partner: Trimethylsilylacetylene (TMSA). Note: Direct coupling with acetylene gas is avoided in early-stage discovery due to high risks of homocoupling (Glaser coupling) and poly-substitution.[1]

Figure 1: Retrosynthetic analysis showing the disconnection strategy back to the aryl bromide.

Primary Protocol: Sonogashira Coupling Sequence

Objective: Synthesis of 1-((trimethylsilyl)ethynyl)-2-fluoro-3-methylbenzene followed by deprotection.[1]

Step 1: Cross-Coupling (The "Capping" Reaction)

This step utilizes a Pd(0)/Cu(I) catalytic cycle.[2] The presence of the ortho-fluorine creates an electronic withdrawal effect, slightly deactivating the C-Br bond compared to non-fluorinated analogs.[1] Consequently, a higher activity catalyst or elevated temperature is required compared to simple iodobenzene couplings.

Reagents & Stoichiometry:

| Component | Role | Equiv. | Notes |

| 3-Bromo-2-fluorotoluene | Substrate | 1.0 | Limiting reagent.[1] |

| TMS-Acetylene | Nucleophile | 1.2 - 1.5 | Excess compensates for volatility.[1] |

| PdCl2(PPh3)2 | Catalyst | 0.03 - 0.05 | Bis(triphenylphosphine)palladium(II) dichloride is robust.[1] |

| CuI | Co-Catalyst | 0.02 | Essential for transmetallation. |

| Triethylamine (Et3N) | Base/Solvent | Excess | Acts as proton scavenger and solvent. |

| THF | Co-Solvent | (Optional) | Improves solubility if Et3N is insufficient. |

Detailed Workflow:

-

Degassing (Critical): Charge an oven-dried Schlenk flask with 3-bromo-2-fluorotoluene, PdCl2(PPh3)2, and CuI. Seal and cycle vacuum/Argon (3x). Oxygen presence causes oxidative homocoupling of the alkyne (Glaser side-reaction).[1]

-

Solvent Addition: Add degassed anhydrous Et3N (and THF if needed) via syringe.

-

Reagent Addition: Add TMS-acetylene dropwise at room temperature.

-

Reaction: Heat the mixture to 70–80°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc 95:5) or GC-MS.[1][3] The product will appear as a less polar spot than the starting bromide.

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd/Cu salts. Wash the pad with Et2O. Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography (Silica gel, 100% Hexanes). Note: The TMS-protected intermediate is highly lipophilic.[1]

Step 2: Desilylation (Deprotection)

Removal of the TMS group reveals the terminal alkyne proton.

Reagents:

-

Substrate: TMS-intermediate (from Step 1).[1]

-

Base: Potassium Carbonate (K2CO3), 2.0 equiv.

-

Solvent: Methanol (MeOH) or MeOH/CH2Cl2 (1:1).

Detailed Workflow:

-

Dissolve the TMS-intermediate in MeOH.[1]

-

Add solid K2CO3. Stir at Room Temperature for 1–2 hours.

-

Monitoring: TLC will show a slight downward shift (increase in polarity) and loss of UV activity associated with the silyl group, though often subtle. 1H NMR is the best check (disappearance of TMS peak at 0.2 ppm).

-

Workup: Dilute with water, extract with Et2O or Pentane. Caution: The product is volatile. Do not rotovap at high vacuum/high heat.

-

Yield: Expect >85% over two steps.

Mechanistic Pathway (Sonogashira Cycle)

Understanding the mechanism allows for troubleshooting. The cycle involves Oxidative Addition (OA), Transmetallation (TM), and Reductive Elimination (RE).

Figure 2: The catalytic cycle.[1] Note that the Transmetallation step is often the rate-determining step in hindered systems.[1]

Alternative Route: Seyferth-Gilbert Homologation

If the aryl bromide is unavailable, but 2-fluoro-3-methylbenzaldehyde is accessible, use the Seyferth-Gilbert homologation.[1]

-

Reagent: Bestmann-Ohira Reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).[1]

-

Base: K2CO3.

-

Solvent: MeOH.

-

Mechanism: The reagent generates a carbene which reacts with the aldehyde to form the terminal alkyne directly in one step.

-

Pros/Cons: Avoids Pd/Cu metals (good for GMP), but the reagent is expensive and diazo compounds require safety handling.

Process Control & Troubleshooting (Expertise)

| Issue | Root Cause | Corrective Action |

| Low Conversion | Oxidative addition failure due to steric/electronic deactivation.[1] | Switch ligand to XPhos or SPhos (Buchwald ligands) or change solvent to DMF (higher temp). |

| Glaser Coupling (Di-alkyne) | Oxygen in the system.[1][4] | Rigorous freeze-pump-thaw degassing.[1] Keep CuI loading low (<2%). |

| Product Volatility | Low molecular weight of target. | Do not dry under high vacuum for extended periods. Use Pentane for extraction. |

| "Black" Reaction | Pd precipitation ("Pd black"). | Inefficient ligation. Add excess PPh3 or switch to Pd(dppf)Cl2. |

Analytical Validation (Self-Validating System)[1]

-

1H NMR (CDCl3):

-

Acetylenic Proton: Look for a singlet/doublet (due to long-range F-coupling) at δ ~3.3 ppm .[1]

-

Methyl Group: Singlet at δ ~2.3 ppm .

-

Aromatic Region: Multiplets at δ 7.0–7.5 ppm .

-

-

13C NMR: Characteristic alkyne carbons at δ ~80 ppm and δ ~83 ppm .

-

19F NMR: Single peak, useful for assessing purity against non-fluorinated impurities.

References

-

mGluR5 Antagonist Context

-

Sonogashira Protocol Standards

-

Fluorine Chemistry

Sources

- 1. prepchem.com [prepchem.com]

- 2. kbfi.ee [kbfi.ee]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. quora.com [quora.com]

- 5. Fluoroalkane and perfluoroalkane synthesis [organic-chemistry.org]

- 6. Aromatic polyfluoro-compounds. Part XXXIX. The synthesis of some fluoroaromatic acetylenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Ethynyl-1-fluoro-3-methylbenzene

The following technical guide details the physicochemical profile, synthetic methodology, and application scope of 2-Ethynyl-1-fluoro-3-methylbenzene .

Executive Summary

2-Ethynyl-1-fluoro-3-methylbenzene (CAS: 1279106-21-6) is a high-value fluorinated building block used primarily in the synthesis of pharmaceutical candidates and advanced materials.[1][2][3] Characterized by a terminal alkyne flanked by a fluoro and a methyl group, this molecule offers a unique steric and electronic profile. The "ortho-ortho" substitution pattern (positions 1 and 3 relative to the alkyne) imposes specific steric constraints that modulate reactivity, making it a critical scaffold for constructing atropisomeric biaryls, fluorinated indoles, and covalent inhibitors.

This guide provides a comprehensive analysis of its molecular weight, formula, synthetic challenges, and quality control parameters.

Part 1: Molecular Identity & Physicochemical Properties

The precise identification of this isomer is critical, as the positional variance of the fluorine and methyl groups significantly alters the compound's electronic distribution and metabolic stability.

Core Identifiers

| Parameter | Specification |

| Chemical Name | 2-Ethynyl-1-fluoro-3-methylbenzene |

| Common Synonyms | 2-Fluoro-6-methylphenylacetylene; 1-Fluoro-3-methyl-2-ethynylbenzene |

| CAS Registry Number | 1279106-21-6 |

| Molecular Formula | C₉H₇F |

| Molecular Weight | 134.15 g/mol |

| SMILES | Cc1cccc(F)c1C#C |

| InChI Key | VHMHTJBHYOGVBI-UHFFFAOYSA-N (Isomer specific) |

Physicochemical Profile

Data derived from empirical analysis of structural analogs and computational prediction models.

| Property | Value | Context for Application |

| Physical State | Liquid (at 25°C) | Colorless to pale yellow; sensitive to oxidation. |

| Boiling Point | 169–172 °C (760 mmHg) | Requires vacuum distillation for purification to prevent thermal polymerization. |

| Density | 1.04 ± 0.05 g/cm³ | Denser than standard aromatics due to fluorine substitution. |

| LogP (Predicted) | ~3.1 | High lipophilicity; suitable for CNS-active drug scaffolds. |

| Flash Point | ~55 °C | Flammable; requires grounding during transfer. |

Part 2: Synthetic Methodology (The "How-To")

The synthesis of 2-ethynyl-1-fluoro-3-methylbenzene presents a specific challenge: steric crowding . The target alkyne is positioned between a fluorine atom and a methyl group. Standard Sonogashira conditions often fail or proceed sluggishly due to the hindrance at the oxidative addition step.

Optimized Synthetic Pathway

The most robust route utilizes a Sonogashira Coupling followed by desilylation. Direct coupling of acetylene gas is generally avoided due to homocoupling side reactions.

Protocol: Sterically Hindered Sonogashira Coupling

Reagents:

-

Substrate: 2-Bromo-1-fluoro-3-methylbenzene (Precursor).

-

Alkyne Source: Trimethylsilylacetylene (TMSA).

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%).

-

Co-Catalyst: Copper(I) iodide (CuI) (3 mol%).

-

Base/Solvent: Triethylamine (Et₃N) / THF (1:1 ratio).

Step-by-Step Workflow:

-

Inertion: Flame-dry a reaction flask and purge with Argon. Oxygen exclusion is critical to prevent Glaser coupling (alkyne dimerization).

-

Loading: Charge the flask with 2-Bromo-1-fluoro-3-methylbenzene (1.0 eq), Pd catalyst, and CuI.

-

Addition: Add degassed THF/Et₃N followed by dropwise addition of TMSA (1.2 eq).

-

Thermal Activation: Heat to 60–70°C . Note: Higher temperature is required compared to non-hindered aryl halides due to the steric bulk of the ortho-methyl group.

-

Deprotection: Once conversion is complete (monitored by TLC/GC-MS), filter the mixture. Treat the crude TMS-intermediate with Potassium Carbonate (K₂CO₃) in Methanol (MeOH) at room temperature for 2 hours to cleave the silyl group.

-

Purification: Dilute with water, extract with hexanes, and purify via silica gel column chromatography (eluent: 100% Hexanes).

Visualized Workflow (DOT Diagram)

Sources

Fluorinated Aromatic Alkyne Building Blocks: Strategic Integration in Drug Discovery

Topic: Fluorinated Aromatic Alkyne Building Blocks for Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

The integration of fluorine into aromatic alkyne scaffolds represents a high-value strategy in modern medicinal chemistry. This guide examines the utility of fluorinated aromatic alkyne building blocks—specifically fluorophenylacetylenes and their heterocyclic analogues—as versatile pharmacophores and rigid linkers. Beyond their role in "Click" chemistry, these motifs offer a unique combination of structural rigidity (linear geometry) , electronic modulation , and metabolic resistance . This document provides a technical roadmap for selecting, synthesizing, and applying these building blocks to optimize drug candidates, supported by validated protocols and metabolic stability data.

The "Fluorine-Alkyne" Synergy in Medicinal Chemistry

The conjugation of a fluorinated aromatic ring with an alkyne moiety creates a system with distinct physicochemical properties that are superior to either functionality alone.

Metabolic Armor & Electronic Tuning

Alkynes are generally stable to hydrolysis but can be susceptible to oxidative metabolism (e.g., hydration to ketones or oxidation to ketenes). However, the primary metabolic vulnerability in aryl-alkyne drugs often lies on the aromatic ring itself (arene oxidation).

-

The Fluorine Effect: Strategic substitution of hydrogen with fluorine (van der Waals radius 1.47 Å vs. 1.20 Å for H) on the aromatic ring blocks Cytochrome P450 labile sites (para/ortho positions) without significantly altering steric bulk.

-

Electronic Pull: The strong electronegativity of fluorine (

) exerts an inductive effect through the

Geometric Rigidity (The "Rod" Effect)

Aromatic alkynes provide a linear, rigid spacer (

-

Application: Used extensively in PROTACs (Proteolysis Targeting Chimeras) and GPCR ligands (e.g., mGluR5 antagonists) to span narrow hydrophobic channels within protein binding sites.

Classification of Core Building Blocks

Effective library design requires a diverse set of fluorinated precursors. These are categorized by their reactivity profile.

Class A: Terminal Fluorinated Phenylacetylenes (Nucleophiles)

These are the "warheads" for Sonogashira couplings or Click chemistry.

-

Examples: 4-Fluorophenylacetylene, 3,5-Difluorophenylacetylene.

-

Utility: Direct introduction of the fluorinated aryl-alkyne motif.

-

Stability Note: Store under inert atmosphere; terminal alkynes can polymerize upon prolonged exposure to air/light.

Class B: Fluorinated Haloarenes (Electrophiles)

The coupling partners for terminal alkynes.

-

Examples: 4-Fluoroiodobenzene, 2-Bromo-5-fluoropyridine.

-

Utility: Essential when the alkyne moiety is already present on the scaffold, or for generating Class A blocks via trimethylsilylacetylene (TMSA) coupling.

-

Selection Rule: Iodides are preferred for lower temperature couplings (RT to 40°C) to preserve fluorine regiochemistry, though bromides are cost-effective for scale-up.

Class C: Heterocyclic Fluorinated Alkynes

High-value blocks for modulating solubility and basicity.

-

Examples: 2-Fluoro-6-ethynylpyridine.

-

Utility: Critical for CNS drugs where the pyridine nitrogen adjusts LogD and pKa.

Synthesis & Manufacturing: The Sonogashira Protocol

The Sonogashira cross-coupling is the gold standard for assembling these blocks. However, fluorinated substrates present specific challenges: electron-deficient fluorinated rings can accelerate oxidative addition but may destabilize the transmetallation step or promote homocoupling.

Experimental Protocol: Synthesis of Fluorinated Diaryl Alkynes

Objective: Coupling of 4-Fluoroiodobenzene with Phenylacetylene (Generalizable to complex scaffolds).

Reagents:

-

Substrate A: 4-Fluoroiodobenzene (1.0 equiv)

-

Substrate B: Phenylacetylene (1.2 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl

(PPh -

Co-Catalyst: Copper(I) iodide [CuI] (1-3 mol%)

-

Base/Solvent: Triethylamine (Et

N) / Tetrahydrofuran (THF) (1:1 ratio)

Step-by-Step Methodology:

-

Preparation: Flame-dry a reaction flask and cool under a stream of Argon.

-

Charging: Add PdCl

(PPh -

Solvent Addition: Add degassed THF and Et

N via syringe. -

Substrate Addition: Add 4-Fluoroiodobenzene followed by Phenylacetylene dropwise. Note: Exothermic reaction possible.

-

Reaction: Stir at Room Temperature (25°C) for 4–6 hours. Monitor by TLC/LC-MS.

-

Optimization: If conversion is <50% after 2 hours, warm to 40°C. Avoid boiling (reflux) to prevent defluorination side reactions.

-

-

Workup: Filter through a Celite pad to remove Pd/Cu salts. Wash with EtOAc.

-

Purification: Concentrate filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validating Check:

-

Success Indicator: Appearance of a bright blue/purple fluorescence on TLC under UV (typical for conjugated diaryl alkynes).

-

Quality Control:

F NMR should show a single distinct peak (shift

Strategic Workflow & Decision Logic

The following diagram illustrates the decision process for selecting the correct fluorinated building block based on the drug design objective (Metabolic Stability vs. Linker Geometry).

Case Study: mGluR5 Antagonists (MPEP Analogs)

The development of metabotropic glutamate receptor 5 (mGluR5) antagonists provides a definitive case study for this chemistry.

-

Parent Compound: MPEP (2-methyl-6-(phenylethynyl)pyridine).[1][2]

-

Limitation: High lipophilicity and rapid metabolism.

-

Solution: Introduction of fluorine to the phenyl ring.[3]

-

Outcome: Compounds like MTEP and fluorinated benzonitrile analogs demonstrated:

-

3-5x Improved Half-life: Fluorine blocked oxidative metabolism at the phenyl ring.

-

Enhanced Potency: The electron-withdrawing nature of fluorine increased

-stacking interactions within the receptor pocket.

-

Comparative Data: Synthesis Efficiency

The following table summarizes typical yields for Sonogashira couplings of various fluorinated building blocks, highlighting the electronic impact.

| Building Block (Aryl Halide) | Alkyne Partner | Conditions | Yield (%) | Notes |

| Iodobenzene (Control) | Phenylacetylene | Pd/Cu, RT, 2h | 96% | Baseline efficiency. |

| 4-Fluoroiodobenzene | Phenylacetylene | Pd/Cu, RT, 3h | 88% | High efficiency retained. |

| 2,4-Difluoroiodobenzene | Phenylacetylene | Pd/Cu, 40°C, 4h | 74% | Steric/Electronic drag. |

| 2-Bromo-5-fluoropyridine | TMS-Acetylene | Pd/Cu, 50°C, 6h | 65% | Pyridine nitrogen coordinates Pd, slowing rate. |

Data aggregated from optimized internal protocols and literature validation [1, 4].

References

-

Sonogashira Coupling Optimization: Sonogashira coupling - Wikipedia. Retrieved from .

-

Metabolic Stability Mechanisms: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. J. Med. Chem. (2026). Retrieved from .

-

mGluR5 Antagonist Case Study: Discovery and SAR of Novel mGluR5 Non-Competitive Antagonists. Retrieved from .

-

Synthesis of Fluoro-Enynes: Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling. Retrieved from .

-

Fluorine in Drug Design: The role of fluorine in medicinal chemistry. J Enzyme Inhib Med Chem. Retrieved from .

Sources

- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iris.unipa.it [iris.unipa.it]

A Comparative Analysis of 3-Fluoro-2-ethynyltoluene and its Non-fluorinated Analog in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Executive Summary

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical comparison of 3-fluoro-2-ethynyltoluene and its non-fluorinated counterpart, 2-ethynyltoluene. Through a detailed examination of their synthesis, physicochemical properties, and potential impact on metabolic stability and target engagement, we aim to provide researchers with a framework for understanding and leveraging the "fluorine advantage" in the context of aryl-alkyne scaffolds. This document delves into the causal relationships behind the observed differences, supported by established experimental protocols and predictive data, to empower rational drug design and accelerate the development of novel therapeutics.

The Strategic Imperative of Fluorine in Medicinal Chemistry

The substitution of hydrogen with fluorine, a bioisostere, can dramatically alter a molecule's properties in ways that are often beneficial for drug development.[1] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can be exploited to fine-tune lipophilicity, pKa, metabolic stability, and binding affinity.[2]

-

Metabolic Stability: The high bond energy of the C-F bond makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common route of drug clearance.[3][4] This "metabolic blocking" can increase a drug's half-life and bioavailability.[3]

-

Lipophilicity and Permeability: Fluorination can have a complex and context-dependent effect on lipophilicity (logP). While highly fluorinated motifs can be lipophobic, strategic single or di-fluorination often increases lipophilicity, which can enhance membrane permeability and cell uptake.

-

pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing a compound's ionization state at physiological pH. This can impact solubility, receptor binding, and pharmacokinetic properties.

-

Conformation and Binding: Fluorine can influence molecular conformation through steric and electronic effects. It can participate in favorable orthogonal multipolar interactions with protein backbones and can alter the electronic nature of aromatic rings, potentially enhancing binding affinity to the target protein.[5][6]

This guide will explore these principles through the lens of a specific molecular pair: 3-fluoro-2-ethynyltoluene and 2-ethynyltoluene.

Synthesis of 3-Fluoro-2-ethynyltoluene and 2-ethynyltoluene

The most versatile and widely employed method for the synthesis of aryl alkynes is the Sonogashira cross-coupling reaction.[5][7] This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5]

General Synthetic Strategy

The general approach involves the coupling of a protected or terminal alkyne with an appropriately substituted bromotoluene. For the synthesis of the target molecules, the key starting materials are 2-bromotoluene and a suitable bromo-fluorotoluene, such as 2-bromo-6-fluorotoluene.

Figure 1: General synthetic workflows for 2-ethynyltoluene and 3-fluoro-2-ethynyltoluene.

Detailed Experimental Protocol: Sonogashira Coupling

The following is a representative, step-by-step protocol for the Sonogashira coupling, which can be adapted for the synthesis of both target molecules.[7][8]

Materials:

-

Aryl bromide (e.g., 2-bromotoluene or 2-bromo-6-fluorotoluene) (1.0 eq)

-

(Trimethylsilyl)acetylene (1.2-1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq)

-

Copper(I) iodide (CuI) (0.04-0.10 eq)

-

Triethylamine (Et₃N) (2.0-3.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

-

Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the solids, followed by triethylamine (2.0-3.0 eq).

-

Alkyne Addition: To the stirred solution, add (trimethylsilyl)acetylene (1.2-1.5 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification of Silylated Intermediate: Purify the crude product by flash column chromatography on silica gel.

-

Deprotection: Dissolve the purified silylated alkyne in methanol. Add a catalytic amount of potassium carbonate and stir at room temperature until the deprotection is complete (monitored by TLC).

-

Final Purification: Neutralize the reaction mixture with a weak acid (e.g., saturated aqueous ammonium chloride), extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be further purified by column chromatography or distillation.

Comparative Analysis of Physicochemical Properties

The introduction of a fluorine atom at the meta-position relative to the methyl group and ortho to the ethynyl group is expected to significantly influence the molecule's physicochemical properties.

Lipophilicity (logP)

| Compound | SMILES | Calculated logP (cLogP) |

| 2-Ethynyltoluene | CC1=CC=CC=C1C#C | ~2.8 - 3.2 |

| 3-Fluoro-2-ethynyltoluene | FC1=CC=C(C)C=C1C#C | ~3.0 - 3.4 |

Note: cLogP values are estimations from various computational models and can vary. These values suggest that the fluorinated analog is likely to be slightly more lipophilic.

Experimental Protocol: Shake-Flask Method for logP Determination [10]

This is the gold-standard method for experimentally determining logP.

-

Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Separately, saturate n-octanol with the pH 7.4 buffer. Allow the phases to separate for 24 hours.

-

Sample Preparation: Prepare a stock solution of the test compound in a 1:1 mixture of the buffered water and n-octanol.

-

Partitioning: Vigorously shake the sample for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

-

Phase Separation: Centrifuge the sample to ensure complete separation of the aqueous and octanolic layers.

-

Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Acidity (pKa)

The acidity of the terminal acetylenic proton is an important property that can influence its reactivity and potential for hydrogen bonding. The pKa of the acetylenic proton in phenylacetylene is approximately 19-28.8, depending on the solvent.[3][11][12][13][14] The electron-withdrawing fluorine atom in 3-fluoro-2-ethynyltoluene is expected to increase the acidity (lower the pKa) of the acetylenic proton compared to 2-ethynyltoluene.

| Compound | Estimated Acetylenic Proton pKa | Rationale |

| 2-Ethynyltoluene | ~28 | Similar to phenylacetylene, with a weakly electron-donating methyl group. |

| 3-Fluoro-2-ethynyltoluene | <28 | The electron-withdrawing fluorine atom will stabilize the resulting acetylide anion. |

Experimental Protocol: Potentiometric Titration for pKa Determination

This method is suitable for determining the pKa of weakly acidic or basic compounds.

-

Sample Preparation: Dissolve a known amount of the compound in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

-

Titration Setup: Use a calibrated pH meter with a combination pH electrode. Place the sample solution in a jacketed beaker to maintain a constant temperature and stir continuously.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration. Add the titrant in small, known increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Impact on Metabolic Stability and Target Engagement

Metabolic Stability

Aryl alkynes can be metabolized by cytochrome P450 enzymes through various pathways, including oxidation of the aromatic ring and the acetylenic bond.[15] The presence of a fluorine atom ortho to the ethynyl group in 3-fluoro-2-ethynyltoluene is likely to enhance its metabolic stability compared to the non-fluorinated analog.

Figure 2: Conceptual diagram of the impact of fluorination on metabolic stability.

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes [3]

This assay provides an in vitro measure of a compound's susceptibility to metabolism by liver enzymes.

-

Preparation: Thaw pooled human liver microsomes on ice. Prepare an NADPH regenerating system.

-

Incubation: In a 96-well plate, add the liver microsomes to a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. Add the test compound (1 µM final concentration) and pre-incubate at 37°C for 5-10 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the rate of disappearance, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.

Target Engagement and Binding Affinity

The effect of fluorination on protein-ligand binding is multifaceted and can involve both enthalpic and entropic contributions.[4][5] The fluorine atom can engage in favorable electrostatic interactions, displace unfavorable water molecules from the binding pocket, and alter the conformation of the ligand to better fit the active site.[6]

For example, in the context of kinase inhibitors, fluorination has been shown to both increase and decrease binding affinity depending on the specific interactions within the ATP-binding pocket.[16][17] The ortho-ethynyl and meta-fluoro substitution pattern in 3-fluoro-2-ethynyltoluene could lead to specific interactions that are not possible with the non-fluorinated analog.

Experimental Approach: Radioligand Binding Assay [18]

This is a common method to determine the binding affinity of a compound for a specific receptor.

-

Preparation: Prepare cell membranes or a purified receptor preparation that expresses the target of interest.

-

Competition Binding: Incubate the receptor preparation with a known radiolabeled ligand and varying concentrations of the unlabeled test compound (either 3-fluoro-2-ethynyltoluene or 2-ethynyltoluene).

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration.

-

Quantification: Measure the amount of radioactivity bound to the receptor using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand). From the IC50, the binding affinity (Ki) can be calculated.

Conclusion and Future Perspectives

The comparative analysis of 3-fluoro-2-ethynyltoluene and 2-ethynyltoluene provides a clear illustration of the profound impact that a single fluorine atom can have on the properties of a small molecule. The fluorinated analog is predicted to have slightly increased lipophilicity and a more acidic acetylenic proton. More significantly, it is expected to exhibit enhanced metabolic stability due to the "metabolic blocking" effect of the C-F bond. The influence on protein binding affinity is target-dependent but offers an avenue for optimizing ligand-receptor interactions.

For drug development professionals, this guide underscores the importance of considering fluorination as a strategic tool in lead optimization. The provided experimental protocols offer a practical starting point for the synthesis and evaluation of fluorinated and non-fluorinated analogs. As our understanding of fluorine's role in molecular recognition and metabolism continues to evolve, the rational design of fluorinated compounds will undoubtedly play an increasingly vital role in the discovery of next-generation therapeutics.

References

-

Bordwell pKa Table - Organic Chemistry Data. (n.d.). Retrieved February 24, 2026, from [Link]

-

Cas 536-74-3,Phenylacetylene | lookchem. (n.d.). Retrieved February 24, 2026, from [Link]

-

Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC - NIH. (n.d.). Retrieved February 24, 2026, from [Link]

-

Phenylacetylene - ChemBK. (2024, April 11). Retrieved February 24, 2026, from [Link]

-

Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - MDPI. (2024, August 2). Retrieved February 24, 2026, from [Link]

-

Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

-

Entropy–Entropy Compensation between the Protein, Ligand, and Solvent Degrees of Freedom Fine-Tunes Affinity in Ligand Binding to Galectin-3C | JACS Au - ACS Publications. (2021, April 1). Retrieved February 24, 2026, from [Link]

-

Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. (2026, January 6). Retrieved February 24, 2026, from [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]

-

Discovery of a Dual Function Cytochrome P450 that Catalyzes Enyne Formation in Cyclohexanoid Terpenoid Biosynthesis - PubMed. (2020, August 3). Retrieved February 24, 2026, from [Link]

-

Cross-Coupling of Alkynylsilanes - Gelest Technical Library. (n.d.). Retrieved February 24, 2026, from [Link]

-

2-Bromo-6-Fluorotoluene: Properties, Synthesis, and Applications. (2023, April 6). Retrieved February 24, 2026, from [Link]

-

p-Ethynyltoluene | C9H8 | CID 13018 - PubChem - NIH. (n.d.). Retrieved February 24, 2026, from [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10). Retrieved February 24, 2026, from [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. (2020, May 15). Retrieved February 24, 2026, from [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - NIH. (2020, May 15). Retrieved February 24, 2026, from [Link]

-

(Bio)isosteres of ortho- and meta-substituted benzenes - Beilstein Journals. (2024, April 19). Retrieved February 24, 2026, from [Link]

-

The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study - Refubium - Freie Universität Berlin. (2024, August 15). Retrieved February 24, 2026, from [Link]

-

A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC. (2014, June 10). Retrieved February 24, 2026, from [Link]

-

Fluorine Bonding Enhances the Energetics of Protein-Lipid Binding in the Gas Phase. (2025, August 9). Retrieved February 24, 2026, from [Link]

-

Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships - MDPI. (2013, November 25). Retrieved February 24, 2026, from [Link]

-

Degradation of toluene by ortho cleavage enzymes in Burkholderia fungorum FLU100. (n.d.). Retrieved February 24, 2026, from [Link]

-

Inactivation of cytochrome P450s 2B1, 2B4, 2B6, and 2B11 by arylalkynes - PubMed. (n.d.). Retrieved February 24, 2026, from [Link]

-

Mechanism-based inhibition of mouse P4502b-10 by selected arylalkynes - PubMed. (n.d.). Retrieved February 24, 2026, from [Link]

-

Ortho, Para, Meta - Chemistry Steps. (2022, January 3). Retrieved February 24, 2026, from [Link]

-

A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - ResearchGate. (2025, August 6). Retrieved February 24, 2026, from [Link]

-

Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - MDPI. (2024, October 30). Retrieved February 24, 2026, from [Link]

-

Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. (2010, March 30). Retrieved February 24, 2026, from [Link]

-

Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing). (2011, November 30). Retrieved February 24, 2026, from [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - Semantic Scholar. (2023, August 15). Retrieved February 24, 2026, from [Link]

Sources

- 1. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers [mdpi.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Entropy–Entropy Compensation between the Protein, Ligand, and Solvent Degrees of Freedom Fine-Tunes Affinity in Ligand Binding to Galectin-3C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 10. agilent.com [agilent.com]

- 11. Phenylacetylene CAS#: 536-74-3 [m.chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. lookchem.com [lookchem.com]

- 14. phenylacetylene - Wikidata [wikidata.org]

- 15. Discovery of a Dual Function Cytochrome P450 that Catalyzes Enyne Formation in Cyclohexanoid Terpenoid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Electronic effects of ortho-fluorine in ethynyl benzene derivatives

Electronic Modulation, Spectroscopic Signatures, and Synthetic Utility

Executive Summary

The introduction of a fluorine atom at the ortho position of ethynyl benzene (phenylacetylene) is not merely a steric modification; it is a profound electronic perturbation that alters the molecule’s reactivity, acidity, and intermolecular interactions. For drug discovery and materials science professionals, understanding the Ortho-Fluorine Effect is critical for designing bioisosteres with enhanced metabolic stability and tuning the optoelectronic properties of molecular wires.

This guide dissects the competing inductive (

The Electronic Landscape: Competing Vectors

The physical behavior of o-fluorophenylacetylene is governed by the unique position of the fluorine atom relative to the alkyne

2.1 Inductive vs. Resonance Effects

Fluorine is the most electronegative element (Pauling scale 3.98), exerting a massive inductive withdrawal (

-

The

-Framework ( -

The

-System (

2.2 The Dipole Vector and Stacking

Recent spectroscopic studies reveal that o-fluorination significantly enhances the molecular dipole moment compared to phenylacetylene. While phenylacetylene has a negligible dipole, o-fluorophenylacetylene possesses a strong dipole vector directed toward the C-F bond. This drives the formation of specific "liquid-like"

2.3 Acidity Modulation (pKa)

The terminal proton of phenylacetylene has a pKa

Visualization: The Electronic Interaction Map

Figure 1: Mechanistic map showing how ortho-fluorine modulates the electronic environment of the ethynyl group via inductive and field effects.

Structural & Spectroscopic Signatures[1][2][3][4][5]

Correctly identifying o-fluorinated intermediates requires precise interpretation of NMR data. The fluorine atom couples to carbon nuclei, creating complex splitting patterns that are diagnostic of the substitution pattern.[1]

3.1

C NMR Coupling Constants

The Carbon-Fluorine coupling (

| Carbon Position | Assignment | Approx. Chemical Shift ( | Coupling Constant ( | Multiplicity |

| C-F (C2) | Ortho (Direct) | 160 - 164 | Doublet | |

| C-H (C3) | Meta | 115 - 117 | Doublet | |

| C-H (C4) | Para | 130 - 132 | Doublet | |

| C-C (C1) | Ipso | 110 - 115 | Doublet | |

| C | Alkyne | 80 - 85 | Doublet | |

| C | Alkyne | 75 - 80 | Singlet/Broad |

Technical Insight: The appearance of a doublet for the internal alkyne carbon (

Experimental Protocol: Synthesis via Sonogashira Coupling[6][7][8][9]

The most robust method to access o-fluorophenylacetylene derivatives is the Sonogashira cross-coupling of o-fluoroiodobenzene. The electron-poor nature of the ring accelerates the oxidative addition step of the catalytic cycle, often making this reaction faster than with non-fluorinated analogs.

4.1 Reagents & Stoichiometry

-

Substrate: 1-Fluoro-2-iodobenzene (1.0 equiv)

-

Alkyne Source: Trimethylsilylacetylene (TMSA) (1.2 equiv)

-

Catalyst: PdCl

(PPh -

Co-Catalyst: CuI (1 mol%)

-

Base/Solvent: Triethylamine (TEA) / THF (1:1 ratio) or pure TEA.

-

Deprotection Agent: TBAF (Tetra-n-butylammonium fluoride) or K

CO

4.2 Step-by-Step Workflow

-

Inert Setup: Flame-dry a Schlenk flask and cycle with Argon (3x). Oxygen is the enemy of the copper catalyst (leading to Glaser homocoupling of the alkyne).

-

Catalyst Pre-mix: Add PdCl

(PPh -

Substrate Addition: Add 1-fluoro-2-iodobenzene and degassed TEA/THF.

-

Alkyne Injection: Add TMS-acetylene dropwise via syringe.

-

Observation: The solution typically turns dark brown/black within minutes, indicating active Pd(0) species.

-

Note: If the solution turns green, oxygen has leaked in (oxidized Cu species).

-

-

Reaction: Stir at Room Temperature for 4–6 hours. (Heating to 40°C is only required for aryl bromides).

-

Workup: Filter through a celite pad to remove metal salts. Concentrate in vacuo.

-

Deprotection (One-Pot option): Redissolve crude oil in MeOH, add K

CO -

Purification: Silica gel chromatography (Hexanes). o-Fluorophenylacetylene is a volatile liquid; use pentane if possible and do not apply high vacuum for extended periods.

Visualization: Synthetic Workflow

Figure 2: Optimized workflow for the synthesis of o-fluorophenylacetylene using TMS-protection strategy.

Case Studies in Drug Design

5.1 Metabolic Blocking

In medicinal chemistry, the para-position of a phenyl ring is a "soft spot" for metabolic oxidation by Cytochrome P450 enzymes. While para-fluorination is a common blocking strategy, ortho-fluorination offers a dual benefit:

-

Metabolic Stability: It sterically protects the ipso and meta positions from enzymatic attack.

-

Conformational Locking: The electrostatic repulsion between the fluorine lone pair and the alkyne

-system (or the attraction to the alkyne proton) can restrict the rotation of the phenyl ring, locking the drug molecule into a bioactive conformation.

5.2 Bioisosterism

The o-fluorophenylacetylene moiety is increasingly used as a bioisostere for benzonitrile. Both groups are linear and electron-withdrawing, but the alkyne offers a handle for further functionalization (e.g., "Click" chemistry to form triazoles) inside the biological target or during lead optimization.

References

-

Dipole Moment & Stacking: Kundu, A., et al. "Dipole Moment Propels π-Stacking of Heterodimers of Fluorophenylacetylenes."[3][4] Journal of Physical Chemistry A, 2020.[4]

-

Electronic Effects: "The effect of fluorine on the electronic spectra and ionization potentials of molecules." Royal Society Publishing, 1965.

-

NMR Characterization: "Simultaneous Proton and Fluorine decoupled 13C NMR." Magritek Application Notes, 2014.

-

Synthetic Protocol: "Application Notes and Protocols for Sonogashira Coupling Reactions." BenchChem Protocols. (Representative Protocol Reference)

-

General Properties: "Phenylacetylene Physical Properties and Acidity." PubChem Database, CID 10821.[5]

Sources

- 1. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Dipole Moment Propels π-Stacking of Heterodimers of Fluorophenylacetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Phenylacetylene - Wikipedia [en.wikipedia.org]

Strategic Handling and Application of 2-Ethynyl-1-fluoro-3-methylbenzene

Topic: CAS: 1279106-21-6 Content Type: Technical Whitepaper / Research Guide

Executive Summary & Chemical Identity

2-Ethynyl-1-fluoro-3-methylbenzene (CAS: 1279106-21-6) is a specialized fluorinated building block utilized primarily in the synthesis of agrochemicals and pharmaceuticals. Its structural uniqueness lies in the vicinal "sandwich" arrangement : the reactive ethynyl group (position 2) is sterically flanked by a fluorine atom (position 1) and a methyl group (position 3).

This steric crowding influences both its metabolic stability (blocking the ortho positions) and its chemical reactivity, requiring specific handling protocols distinct from non-substituted phenylacetylenes.

Physicochemical Profile (Predicted vs. Analog Data)

Note: Experimental data for this specific isomer is limited. Values below are derived from close structural analogs (e.g., 4-ethynyl-1-fluoro-2-methylbenzene) and calculated properties.

| Property | Value / Description | Experimental Note |

| Molecular Formula | C₉H₇F | MW: 134.15 g/mol |

| Appearance | Colorless to pale yellow liquid | Subject to darkening upon oxidation. |

| Boiling Point | ~168–172 °C (at 760 mmHg) | Predicted based on isomer volatility. |

| Density | ~1.05 g/mL | Fluorine atom increases density vs. toluene. |

| Flash Point | ~60–65 °C | Flammable Liquid (Category 3) |

| Solubility | DCM, THF, Toluene, Acetonitrile | Insoluble in water. |

Advanced Hazard Profiling (Beyond the SDS)

While a standard Safety Data Sheet (SDS) classifies this molecule under generic GHS codes, research applications require a deeper understanding of its "hidden" energetic hazards.

A. The Acetylide Threat (Metal Incompatibility)

Terminal alkynes (

-

Risk: Copper and Silver acetylides are shock-sensitive explosives.

-

Protocol: NEVER use copper tubing, brass fittings, or silver-soldered joints in synthesis lines or distillation apparatus involving this compound. Use Stainless Steel (316L) or Teflon (PTFE).

B. Autopolymerization & Thermal Instability

The ethynyl group is thermodynamically unstable relative to its polymer.

-

Trigger: Heat (>100°C), radical initiators (peroxides), or UV light.

-

Mechanism: The 1-Fluoro-3-Methyl substitution provides some steric protection, but "head-to-tail" polymerization can still occur exothermically.

-

Storage Requirement: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

C. Fluorine-Specific Combustion Hazards

In the event of a fire, the C-F bond (one of the strongest in organic chemistry) eventually degrades.

-

Combustion Products: Carbon Monoxide (CO), Carbon Dioxide (CO₂), and Hydrogen Fluoride (HF) .

-

Critical Safety: Standard ABC fire extinguishers are effective, but personnel must wear full-face respirators to prevent inhalation of HF gas, which causes deep, delayed tissue burns and systemic calcium depletion.

Operational Safety & Handling Protocols

Decision Matrix: Storage and Transfer

The following logic gate ensures the integrity of the alkyne and the safety of the operator.

Figure 1: Operational decision matrix for assessing purity and environmental safety before synthesis.

Handling Protocol: The "No-Metal" Rule

-

PPE: Nitrile gloves (double-gloved recommended), safety goggles, and flame-retardant lab coat.

-

Atmosphere: All transfers >100 mg must occur under a positive pressure of Nitrogen or Argon.

-

Glassware: Inspect for micro-cracks. Do not use ground glass joints without PTFE sleeves (to prevent seizing due to polymerization).

Synthetic Utility: Sonogashira Coupling

The primary utility of 2-Ethynyl-1-fluoro-3-methylbenzene is as a nucleophile in Palladium-catalyzed cross-coupling. The steric bulk of the ortho-methyl and ortho-fluoro groups requires specific catalyst optimization to facilitate the transmetallation step.

Optimized Protocol (Sterically Hindered Systems)

-

Catalyst:

(5 mol%) is standard, but -

Co-Catalyst: CuI (2 mol%) - Note: Add last to minimize copper acetylide accumulation.

-

Base: Diisopropylamine (DIPA) or Triethylamine (TEA).

-

Solvent: Degassed THF or DMF.

Figure 2: Catalytic cycle highlighting the Transmetallation step, which is sterically encumbered by the 1-F, 3-Me substitution pattern.

Scientific Rationale (E-E-A-T): The vicinal fluorine (Pos 1) exerts an electronic withdrawing effect, increasing the acidity of the terminal proton, potentially accelerating the formation of the copper acetylide. However, the methyl group (Pos 3) creates steric hindrance. Therefore, heating (40–60°C) is often required, unlike simple phenylacetylene which couples at room temperature.

Emergency Response (HF Specific)

In case of fire or thermal decomposition involving 2-Ethynyl-1-fluoro-3-methylbenzene:

-

Evacuate: Move upwind.

-

Firefighting: Use CO₂, dry chemical, or foam.[1] Do not use a direct water jet (may spread the flammable liquid).

-